REACTION_SMILES
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[F:1][C:2]([CH2:3][O:4][S:5]([C:6]([F:7])([F:8])[F:9])(=[O:10])=[O:11])([F:12])[F:13].[NH2:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[c:22]1([CH3:23])[c:24]([CH3:25])[cH:26][cH:27][cH:28][cH:29]1>>[F:1][C:2]([CH2:3][NH:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)([F:12])[F:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(OCC(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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FC(F)(F)CNCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |